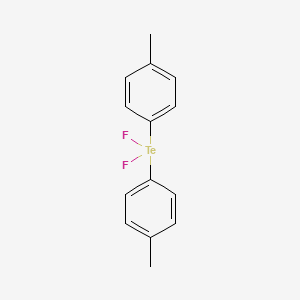
Tellurium, bis(p-tolyl)difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium, bis(p-tolyl)difluoro- is an organotellurium compound that features two p-tolyl groups and two fluorine atoms bonded to a central tellurium atom. Tellurium compounds are known for their unique properties and applications in various fields, including materials science, chemistry, and medicine .
Preparation Methods
The synthesis of Tellurium, bis(p-tolyl)difluoro- typically involves the reaction of tellurium tetrachloride with p-tolyl lithium, followed by fluorination. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve the use of specialized fluorinating agents and controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Tellurium, bis(p-tolyl)difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can yield tellurium metal or lower oxidation state tellurium compounds.
Substitution: The p-tolyl groups can be substituted with other aryl or alkyl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organometallic reagents.
Scientific Research Applications
Tellurium, bis(p-tolyl)difluoro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, such as semiconductors and thermoelectric devices
Mechanism of Action
The mechanism of action of Tellurium, bis(p-tolyl)difluoro- involves its interaction with molecular targets through its tellurium center. The compound can form bonds with various biomolecules, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Tellurium, bis(p-tolyl)difluoro- can be compared with other organotellurium compounds, such as:
Tellurium, bis(phenyl)difluoro-: Similar structure but with phenyl groups instead of p-tolyl groups.
Tellurium, bis(methyl)difluoro-: Contains methyl groups instead of p-tolyl groups.
Tellurium, bis(ethyl)difluoro-: Features ethyl groups instead of p-tolyl groups. The uniqueness of Tellurium, bis(p-tolyl)difluoro- lies in its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
4294-65-9 |
|---|---|
Molecular Formula |
C14H14F2Te |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-[difluoro-(4-methylphenyl)-λ4-tellanyl]-4-methylbenzene |
InChI |
InChI=1S/C14H14F2Te/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
PDHCGIQMYOZNCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te](C2=CC=C(C=C2)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-](/img/structure/B13415433.png)

![2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B13415445.png)
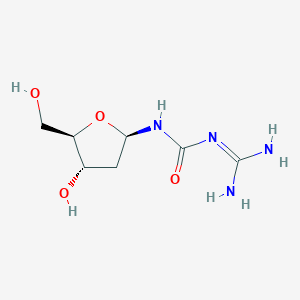
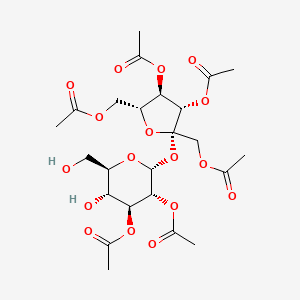
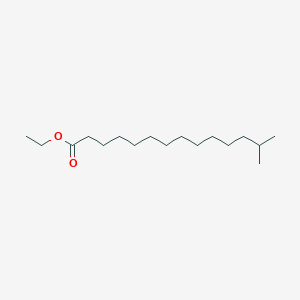
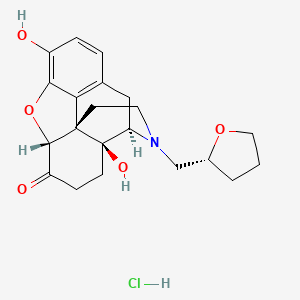
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)
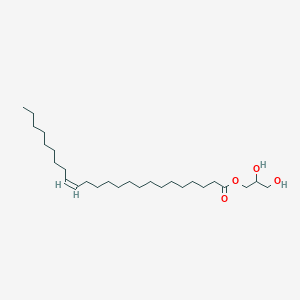
![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
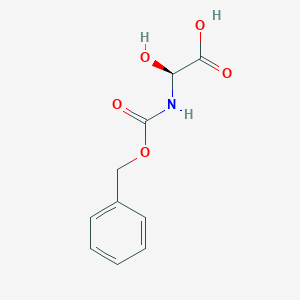
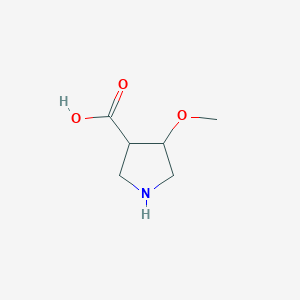
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
